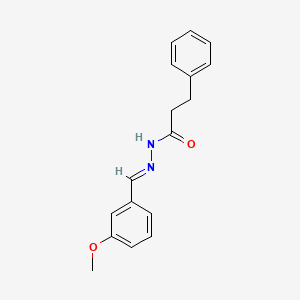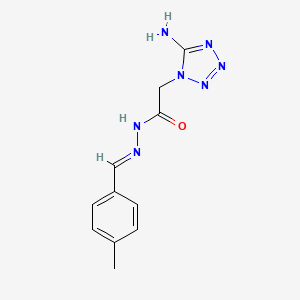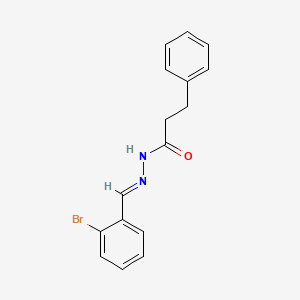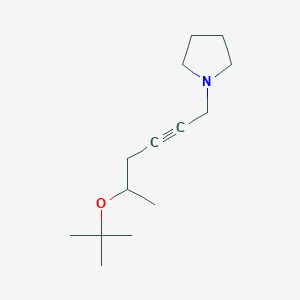
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide
Descripción general
Descripción
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, also known as MBPPH, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. In animal studies, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have low toxicity and to be well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is its versatility, as it can be used for a wide range of applications. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can be sensitive to light and air, which can affect its stability and reactivity.
Direcciones Futuras
There are numerous future directions for the study of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide. One area of research is the development of new synthetic methods for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its derivatives. Another area of research is the exploration of new applications for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, such as in the development of new drugs or materials. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its potential toxicity in vivo.
In conclusion, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is a versatile chemical compound that has been the subject of numerous scientific studies. Its potential applications in various fields, including medicinal chemistry, material science, and environmental science, make it an important target for future research. While there are limitations to working with N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, its versatility and potential make it a valuable tool for scientific exploration.
Aplicaciones Científicas De Investigación
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been investigated for its anticancer, antifungal, and antimicrobial properties. In material science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been used for the synthesis of metal complexes and nanoparticles. In environmental science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been explored for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-8-15(12-16)13-18-19-17(20)11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDITGKOELFWHS-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866757.png)
![4-(dimethylamino)benzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3866773.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)

![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)



![5-amino-3-[1-cyano-2-(4-fluorophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3866855.png)